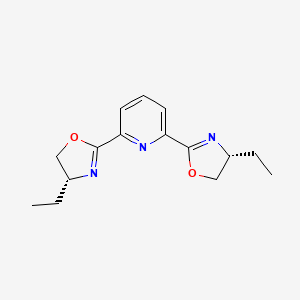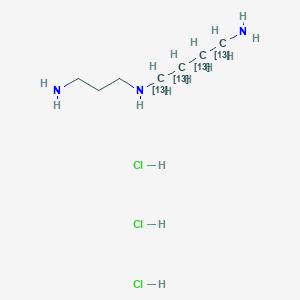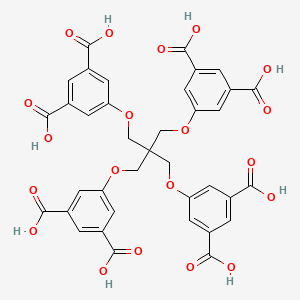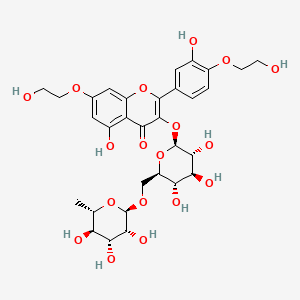
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
概要
説明
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups
作用機序
Target of Action
Similar compounds, such as 2,6-bis(pyrazol-3-yl)pyridine derivatives, have been shown to interact with transition metal ions . These interactions can lead to the formation of complexes that exhibit various biological activities .
Mode of Action
It’s known that similar compounds can interact with dna in two ways: covalent and non-covalent interactions . These interactions include three binding modes: intercalation, groove binding, and external static electronic effects .
Biochemical Pathways
Similar compounds have been shown to interact with dna, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit anti-microbial and anti-cancer activity .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
Similar compounds have been used as potential anion sensors . The fluorescent properties of these receptors can be tuned through the systematic variation of the pendant functional groups .
Molecular Mechanism
Similar compounds have shown the ability to form complexes with transition metals , which could potentially influence its interactions at the molecular level.
Temporal Effects in Laboratory Settings
Similar compounds have been used in one-pot biocatalytic processes , suggesting potential stability and long-term effects on cellular function.
Metabolic Pathways
Similar compounds have been involved in the preparation of versatile chemical intermediates , suggesting potential interactions with metabolic enzymes or cofactors.
Transport and Distribution
Similar compounds have been used in the construction of porous organic polymers , suggesting potential interactions with transporters or binding proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-ethyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline groups replace the bromine atoms on the pyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyridine rings.
科学的研究の応用
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic properties.
Catalysis: The compound is used in catalytic reactions, including asymmetric synthesis and polymerization processes.
Biological Studies: Its derivatives are investigated for potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of new materials, including metal-organic frameworks (MOFs) and coordination polymers.
類似化合物との比較
Similar Compounds
2,6-Bis(pyrazol-1-yl)pyridine: Similar in structure but with pyrazole groups instead of oxazoline groups.
2,6-Bis(benzimidazolyl)pyridine: Features benzimidazole groups and is known for its biological activities.
2,6-Bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups and is used as an intermediate in organic synthesis.
Uniqueness
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific oxazoline substituents, which provide distinct steric and electronic properties. These properties make it particularly useful in asymmetric catalysis and the formation of stable coordination complexes.
特性
IUPAC Name |
(4R)-4-ethyl-2-[6-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYFKOWSUXCIE-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)



![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)



![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)



